molecular formula C13H8ClNO3 B3033057 (3-Chloro-4-nitrophenyl)(phenyl)methanone CAS No. 7501-56-6

(3-Chloro-4-nitrophenyl)(phenyl)methanone

Cat. No.: B3033057
CAS No.: 7501-56-6
M. Wt: 261.66 g/mol
InChI Key: DXFDGFNDWPFRSA-UHFFFAOYSA-N
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Description

(3-Chloro-4-nitrophenyl)(phenyl)methanone (IUPAC name: (4-chloro-3-nitrophenyl)(phenyl)methanone; CAS 56107-02-9) is a benzophenone derivative characterized by a phenyl group and a substituted aromatic ring bearing chloro (-Cl) and nitro (-NO₂) groups at the 4- and 3-positions, respectively . Its molecular formula is C₁₃H₈ClNO₃, with a molecular weight of 261.66 g/mol. The compound is synthesized via Friedel-Crafts acylation or related methods, typical for benzophenone derivatives.

Properties

IUPAC Name

(3-chloro-4-nitrophenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-11-8-10(6-7-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFDGFNDWPFRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50324400
Record name 3-chloro-4-nitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7501-56-6
Record name NSC406639
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406639
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-4-nitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-nitrophenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and 3-chloro-4-nitrobenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

C6H5COCl+C6H3Cl(NO2)C13H8ClNO3+HCl\text{C6H5COCl} + \text{C6H3Cl(NO2)} \rightarrow \text{C13H8ClNO3} + \text{HCl} C6H5COCl+C6H3Cl(NO2)→C13H8ClNO3+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-nitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products Formed

    Reduction: The reduction of the nitro group yields (3-Chloro-4-aminophenyl)(phenyl)methanone.

    Substitution: Substitution of the chloro group can yield various derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(3-Chloro-4-nitrophenyl)(phenyl)methanone has been investigated for its potential as an anticancer agent. Studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The chlorinated phenyl group is believed to enhance its biological activity by promoting interactions with cellular targets.

  • Case Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cells, revealing a dose-dependent response with significant cell death at higher concentrations .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against several bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

  • Case Study : Research conducted at a university laboratory found that this compound exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Photochemical Applications

Due to its unique structure, this compound is also explored for applications in photochemistry. It can act as a photoinitiator in polymerization processes, making it valuable in the production of UV-cured coatings and adhesives.

  • Case Study : An investigation into the use of this compound as a photoinitiator demonstrated its ability to initiate polymerization under UV light, leading to the development of high-performance materials suitable for various industrial applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryAnticancer agent with cytotoxic effects on cancer cell linesJournal of Medicinal Chemistry
Antimicrobial ActivityExhibits strong inhibition against bacterial strainsUniversity Laboratory Study
Photochemical ApplicationsActs as a photoinitiator in polymerization processesIndustrial Application Study

Mechanism of Action

The mechanism of action of (3-Chloro-4-nitrophenyl)(phenyl)methanone and its derivatives involves interactions with various molecular targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloro group can participate in electrophilic aromatic substitution reactions, modifying the compound’s activity and selectivity.

Comparison with Similar Compounds

Substituent Variations in Benzophenone Derivatives

The following compounds share the benzophenone core but differ in substituent type, position, or additional functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Notes
(4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone 31431-16-0 C₁₃H₇ClFNO₃ 279.65 4-Fluoro on second phenyl Intermediate for Flubendazole
(4-Chloro-3-nitrophenyl)(4-chlorophenyl)methanone 31431-17-1 C₁₃H₇Cl₂NO₃ 296.10* Dual chloro substituents Limited safety data available
(4-Chlorophenyl)(tetrahydro-2H-pyran-4-yl)methanone Not provided C₁₂H₁₃ClO₂ 236.69 Cyclic ether substituent Synthetic intermediate
(4-Chlorophenyl)[3-(piperazinylmethyl)phenyl]methanone Not provided C₁₈H₁₈ClN₂O 329.80 Piperazinylmethyl group Potential CNS activity

*Calculated based on molecular formula.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro and chloro groups in the target compound enhance electrophilic reactivity compared to analogs with electron-donating groups (e.g., methoxy).
  • Halogen Effects : Replacing the phenyl ring’s hydrogen with fluorine (as in CAS 31431-16-0) increases molecular weight slightly and may alter lipophilicity, impacting bioavailability in drug design .

Physical and Chemical Properties

Limited melting point data are available for benzophenones in the evidence. However, acetophenone derivatives with similar substituents (e.g., chloro and methoxy groups) show melting points between 97–110°C . The nitro group in the target compound likely increases melting point due to stronger dipole-dipole interactions.

Solubility :

  • Nitro and chloro groups reduce water solubility but enhance solubility in organic solvents (e.g., dichloromethane, ethyl acetate).
  • Fluorine substitution (CAS 31431-16-0) may slightly improve solubility in polar aprotic solvents .

Biological Activity

(3-Chloro-4-nitrophenyl)(phenyl)methanone, also known as a derivative of benzophenone, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C13_{13}H8_{8}ClN1_{1}O3_{3}
  • Molecular Weight : 263.66 g/mol

The presence of both a nitro group and a chloro group on the phenyl rings contributes to its reactivity and potential biological effects.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Electrophilic Reactions : The chloro group can participate in electrophilic aromatic substitution reactions, which may alter the compound's activity and selectivity.
  • Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
  • Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may act as inhibitors for specific enzymes, such as catechol O-methyltransferase (COMT), involved in neurotransmitter metabolism .

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including melanoma and prostate cancer cells. The mechanism involves inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of cellular signaling pathways .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
Melanoma5.0Induction of apoptosis via ROS generation
Prostate Cancer7.2Disruption of cellular signaling pathways

Anti-inflammatory Effects

Some studies have reported that derivatives of this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 μg/mL, suggesting strong antimicrobial potential.

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties, researchers treated A549 lung adenocarcinoma cells with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 6 μM after 48 hours of treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Chloro-4-nitrophenyl)(phenyl)methanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.